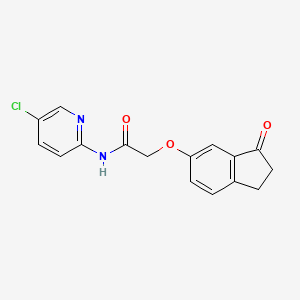
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H13ClN2O3
- Molecular Weight : 316.74 g/mol
- CAS Number : 1203086-26-3
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study on similar chloropyridine derivatives showed promising activity against various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. A study highlighted that pyrazole derivatives, which share structural similarities with this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of chlorine substituents was noted to enhance the anticancer efficacy of these compounds .
The mechanism of action for compounds like this compound typically involves the inhibition of key enzymes or pathways critical for cell proliferation and survival. For instance, studies suggest that similar compounds may inhibit the PI3K/Akt signaling pathway, which is pivotal in cancer cell growth and survival .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various chlorinated compounds, N-(5-chloropyridin-2-yl)-2-(phenoxy)acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a marked reduction in bacterial growth at specific concentrations, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Synergy
A recent investigation into the combination therapy of N-(5-chloropyridin-2-yl)-2-(phenoxy)acetamide with doxorubicin revealed a synergistic effect in MDA-MB-231 cells. The combination treatment resulted in increased apoptosis rates compared to either agent alone, suggesting enhanced therapeutic potential for resistant cancer subtypes .
Data Table
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-6-15(18-8-11)19-16(21)9-22-12-4-1-10-2-5-14(20)13(10)7-12/h1,3-4,6-8H,2,5,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJTGMRDGRDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














